![molecular formula C14H12BrFO2 B14774889 1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene](/img/structure/B14774889.png)
1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene
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Overview
Description
1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene typically involves multiple steps, starting with the appropriate benzene derivativeThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, yielding different substituted benzenes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzenes .
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-bromobenzene
- 1-(Benzyloxy)-2-fluoro-4-methoxybenzene
- 1-(Benzyloxy)-4-chloro-2-fluoro-5-methoxybenzene
Uniqueness: 1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the benzyloxy and methoxy groups, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H12BrFO2 |
---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-13-8-14(12(16)7-11(13)15)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
FGZBSPYSCJQQSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)F)Br |
Origin of Product |
United States |
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